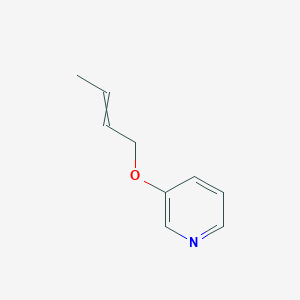

3-But-2-enoxypyridine

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C9H11NO |

|---|---|

Molecular Weight |

149.19 g/mol |

IUPAC Name |

3-but-2-enoxypyridine |

InChI |

InChI=1S/C9H11NO/c1-2-3-7-11-9-5-4-6-10-8-9/h2-6,8H,7H2,1H3 |

InChI Key |

SOVDTJLOJRLWGA-UHFFFAOYSA-N |

Canonical SMILES |

CC=CCOC1=CN=CC=C1 |

Origin of Product |

United States |

Synthetic Methodologies for 3 but 2 Enoxypyridine and Analogues

Cross-Coupling Methods for C-O Bond Formation

The Buchwald-Hartwig amination, a palladium-catalyzed cross-coupling reaction, has been extended to the formation of C-O bonds for the synthesis of aryl ethers. harvard.eduorganic-chemistry.org This reaction typically involves the coupling of an aryl halide or triflate with an alcohol in the presence of a palladium catalyst and a suitable base. organic-chemistry.org The catalytic cycle is thought to involve oxidative addition of the aryl halide to a Pd(0) complex, followed by reaction with the alcohol and subsequent reductive elimination to yield the aryl ether and regenerate the catalyst. google.com

Nickel-catalyzed cross-coupling reactions have also been developed for the synthesis of ethers from aryl ethers, demonstrating the utility of transition metals beyond palladium in C-O bond formation. acs.org Furthermore, copper-catalyzed methods have been successfully employed for the O-arylation of 3-hydroxypyridines with aryl bromides and iodides. acs.org

| Catalyst System | Reactants | Product Type | Key Features | Reference |

|---|---|---|---|---|

| Pd(OAc)₂ / NIXANTPHOS | Pyridylmethyl silyl (B83357) ethers and aryl bromides | Aryl(pyridyl)methyl silyl ethers | Efficient for direct arylation, one-pot process. nih.govacs.orgnih.gov | nih.govacs.orgnih.gov |

| Pd(OAc)₂ / Tol-BINAP | Aryl halides and alcohols | Diaryl ethers | Intramolecular C-O coupling is possible. harvard.edu | harvard.edu |

| Pd(II) complexes with pyridine (B92270) ligands | Aryl halides and various nucleophiles | Cross-coupling products | Catalytic activity influenced by ligand basicity and steric effects. nih.gov | nih.gov |

| Palladium / 5-(2,4,6-triisopropylphenyl)imidazolylidene[1,5-a]pyridines | Nitroarenes and amines | Aromatic amines | Demonstrates C-N coupling, a related transformation. acs.org | acs.org |

Ligand Design and Optimization in Palladium-Catalyzed Etherification

The success of palladium-catalyzed etherification reactions is highly dependent on the nature of the ligand coordinated to the palladium center. google.com Ligands play a critical role in stabilizing the palladium catalyst, promoting the desired reaction pathway, and influencing the reaction's scope and efficiency. nih.gov

For C-O bond formation, bulky and electron-rich phosphine (B1218219) ligands, such as those developed by Buchwald and Hartwig, have proven to be particularly effective. harvard.edunih.gov These ligands facilitate the reductive elimination step, which is often the rate-limiting step in the catalytic cycle, leading to the formation of the ether product. google.com The choice of ligand can be crucial for overcoming challenges such as the coupling of unactivated aryl chlorides or for enabling reactions to proceed at room temperature. nih.gov The steric and electronic properties of the ligand, such as the bite angle in bidentate phosphines, can be fine-tuned to optimize the catalytic activity for a specific transformation. researchgate.net For instance, in the palladium-catalyzed arylation of pyridine derivatives, the addition of a suitable phosphine ligand significantly improves the yield of the cyclized product. beilstein-journals.org

Advanced Spectroscopic and Spectrometric Characterization Studies

Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformational and Structural Elucidation

NMR spectroscopy serves as the cornerstone for determining the molecular structure of 3-But-2-enoxypyridine in solution. A combination of one-dimensional and two-dimensional experiments allows for the unambiguous assignment of all proton and carbon signals and provides deep insight into the molecule's connectivity and spatial arrangement.

The ¹H and ¹³C NMR spectra provide the fundamental framework for the structural analysis of this compound. The chemical shifts are influenced by the electronic effects of the pyridine (B92270) ring's nitrogen atom and the oxygen of the enol ether substituent.

The ¹H NMR spectrum is expected to show distinct signals for the aromatic protons of the pyridine ring and the aliphatic protons of the but-2-enoxy group. The protons on the pyridine ring (H-2, H-4, H-5, H-6) would appear in the aromatic region (typically δ 7.0-8.5 ppm). The H-2 and H-6 protons are expected to be the most downfield due to their proximity to the electronegative nitrogen atom. The but-2-enoxy group would exhibit signals for the vinylic proton (H-2') and the two methyl groups (H-1' and H-4').

The ¹³C NMR spectrum complements the proton data. The carbon atoms of the pyridine ring would resonate in the δ 120-150 ppm range, with C-2 and C-6 appearing most downfield. The carbons of the but-2-enoxy substituent, including the vinylic carbons (C-2' and C-3') and the methyl carbons (C-1' and C-4'), would appear in the aliphatic and olefinic regions of the spectrum.

Table 1: Predicted ¹H and ¹³C NMR Data for this compound (in CDCl₃)

| Position | ¹H Chemical Shift (δ, ppm) | ¹H Multiplicity | ¹³C Chemical Shift (δ, ppm) |

|---|---|---|---|

| 2 | 8.35 | d | 147.5 |

| 3 | - | - | 154.0 |

| 4 | 7.40 | dd | 128.0 |

| 5 | 7.25 | dd | 123.0 |

| 6 | 8.45 | d | 149.0 |

| 1' | 1.70 | d | 15.0 |

| 2' | 5.50 | q | 105.0 |

| 3' | - | - | 140.0 |

| 4' | 1.65 | s | 12.5 |

Two-dimensional NMR experiments are indispensable for confirming the assignments made from 1D spectra and for probing the through-bond and through-space connectivity.

COSY (Correlation Spectroscopy): This experiment would establish the proton-proton coupling networks. Key correlations would be observed between H-4 and H-5, and between H-5 and H-6 on the pyridine ring. A crucial correlation between the vinylic H-2' proton and the methyl H-1' protons would confirm the but-2-enyl fragment.

HSQC (Heteronuclear Single Quantum Coherence): This spectrum correlates each proton with its directly attached carbon atom, allowing for the definitive assignment of the ¹³C signals based on the already assigned ¹H spectrum.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC provides information about longer-range (2-3 bond) C-H couplings. This is critical for connecting the substituent to the pyridine backbone. A key correlation would be expected from the H-2' proton of the butenyl group to the C-3 carbon of the pyridine ring, unequivocally proving the position of the ether linkage. Correlations from H-2 and H-4 of the pyridine ring to C-3 would further solidify this assignment.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY detects through-space interactions between protons that are close to each other, providing insight into the molecule's preferred conformation. A NOESY spectrum could reveal correlations between the pyridine protons (specifically H-2 and H-4) and the protons of the but-2-enoxy group. The presence or absence of such correlations would help define the rotational conformation around the C3-O bond.

The C(aryl)-O bond in this compound may exhibit restricted rotation, leading to the existence of different rotational isomers (rotamers) that could interconvert on the NMR timescale. Variable temperature (VT) NMR studies can be employed to investigate such dynamic processes. At low temperatures, the rotation might be slow enough to allow for the observation of distinct signals for each rotamer. As the temperature is increased, these signals would broaden, coalesce into a single broad peak, and eventually sharpen to a time-averaged signal at higher temperatures. Analysis of the spectra at different temperatures would allow for the calculation of the energy barrier to rotation, providing valuable information about the conformational flexibility of the molecule.

Infrared (IR) and Raman Spectroscopy for Vibrational Analysis

Infrared (IR) and Raman spectroscopy probe the vibrational modes of the molecule, providing a molecular fingerprint and specific information about the functional groups present.

The IR and Raman spectra of this compound are expected to be rich in information. Key characteristic vibrations would include:

Aromatic C-H stretching: Typically observed above 3000 cm⁻¹.

Aliphatic C-H stretching: Found in the 2850-3000 cm⁻¹ region.

C=C and C=N stretching (Pyridine Ring): A series of bands, often strong in both IR and Raman, in the 1400-1600 cm⁻¹ region.

C=C stretching (Alkene): A band around 1650-1670 cm⁻¹, characteristic of the enol ether double bond.

C-O-C stretching (Ether): Strong bands in the IR spectrum, typically in the 1200-1250 cm⁻¹ (asymmetric stretch) and 1000-1050 cm⁻¹ (symmetric stretch) regions.

As the molecule lacks significant hydrogen bond donors, intermolecular hydrogen bonding is not expected to be a prominent feature in its vibrational spectra.

Subtle changes in the vibrational frequencies, particularly in the "fingerprint region" (below 1500 cm⁻¹), can be correlated with different molecular conformations. The C-O-C stretching modes and various ring deformation modes are sensitive to the dihedral angle of the C(aryl)-O bond. Theoretical calculations (e.g., Density Functional Theory) can be used to predict the vibrational spectra for different stable conformers. By comparing the calculated spectra with the experimental IR and Raman data, it is possible to determine the predominant conformation of this compound in the solid state or in solution.

Table 2: Predicted Characteristic Vibrational Frequencies for this compound

| Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Expected Intensity (IR/Raman) |

|---|---|---|

| Aromatic C-H Stretch | 3050-3100 | Medium / Medium |

| Aliphatic C-H Stretch | 2900-2980 | Medium / Medium |

| Alkene C=C Stretch | 1665 | Medium / Strong |

| Pyridine Ring C=N/C=C Stretch | 1580, 1500, 1460 | Strong / Strong |

| Asymmetric C-O-C Stretch | 1240 | Strong / Weak |

| Symmetric C-O-C Stretch | 1030 | Medium / Medium |

| Aromatic C-H Out-of-Plane Bend | 750-850 | Strong / Weak |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is a cornerstone analytical technique for elucidating the structure and molecular weight of organic compounds. For this compound, mass spectrometric methods provide definitive evidence of its elemental composition and offer deep insights into its structural architecture through controlled fragmentation.

High-resolution mass spectrometry (HRMS) is critical for unambiguously determining the elemental formula of a compound by measuring its mass with very high accuracy. The theoretical monoisotopic mass of the protonated molecular ion [M+H]⁺ of this compound (C₉H₁₁NO) is calculated to be 150.0919 g/mol . HRMS analysis is expected to yield an experimental mass that closely matches this theoretical value, typically within a few parts per million (ppm), thereby confirming the compound's elemental composition. This level of precision allows differentiation from other isobaric compounds—molecules that have the same nominal mass but different elemental formulas.

| Species | Formula | Theoretical Exact Mass (g/mol) | Expected Experimental Mass Range (±5 ppm) |

|---|---|---|---|

| [M]⁺• | C₉H₁₁NO | 149.0841 | 149.0833 - 149.0849 |

| [M+H]⁺ | C₉H₁₂NO⁺ | 150.0919 | 150.0911 - 150.0927 |

| [M+Na]⁺ | C₉H₁₁NNaO⁺ | 172.0738 | 172.0730 - 172.0746 |

Tandem mass spectrometry (MS/MS) is a powerful technique used to probe the structure of a molecule. sielc.com In an MS/MS experiment, the molecular ion of this compound (e.g., m/z 150) is selectively isolated and then fragmented by collision-induced dissociation (CID). The resulting fragment ions are analyzed, providing a virtual roadmap of the molecule's connectivity.

The fragmentation of this compound is anticipated to follow pathways characteristic of aromatic ethers and pyridinyl compounds. blogspot.com The stable pyridine ring tends to remain intact, with fragmentation primarily occurring at the more labile but-2-enoxy side chain. Key expected fragmentation pathways include:

Cleavage of the O–C(butenyl) bond: This α-cleavage relative to the pyridine ring would lead to the formation of a pyridinoxy cation at m/z 95 or a butenyl cation at m/z 55.

Cleavage of the Pyridine–O bond: This would result in a pyridinyl cation (m/z 79) or a protonated pyridine (m/z 80).

Loss of the entire side chain: Cleavage at the C-O bond can lead to the formation of a stable pyridinol species.

Rearrangements: McLafferty-type rearrangements involving the butenyl chain could lead to the loss of neutral molecules like ethylene (B1197577) (28 Da) or propene (42 Da).

| Predicted m/z | Potential Fragment Ion Structure | Proposed Fragmentation Pathway |

|---|---|---|

| 122 | [C₇H₈NO]⁺ | Loss of ethylene (C₂H₄) via rearrangement |

| 95 | [C₅H₅NO]⁺ | Cleavage of the O–C(butenyl) bond, forming a pyridinoxy cation |

| 80 | [C₅H₆N]⁺ | Cleavage of the Pyridine–O bond with hydrogen transfer |

| 79 | [C₅H₅N]⁺• | Cleavage of the Pyridine–O bond |

| 55 | [C₄H₇]⁺ | Cleavage of the O–C(butenyl) bond, forming a butenyl cation |

Liquid chromatography-mass spectrometry (LC-MS) combines the separation power of liquid chromatography with the detection specificity of mass spectrometry, making it an ideal tool for assessing the purity of a this compound sample. uccore.org In a typical analysis, the sample is injected into an LC system, where this compound is separated from synthesis precursors, byproducts, or degradation products on a chromatographic column. nih.govresearchgate.net The eluent from the column is then introduced into the mass spectrometer.

The MS detector monitors for the specific mass-to-charge ratio of the target compound (e.g., m/z 150 for [M+H]⁺), generating a chromatogram. The area of the peak corresponding to this compound is proportional to its concentration, allowing for quantitative purity assessment. Any other peaks in the chromatogram indicate impurities, whose identities can often be tentatively assigned based on their own mass spectra. This technique is essential for quality control and reaction monitoring in the synthesis of this compound.

| Retention Time (min) | Detected m/z ([M+H]⁺) | Compound Identity | Purity Assessment |

|---|---|---|---|

| 5.82 | 150.1 | This compound | Main Peak (e.g., 99.5% Area) |

| 3.15 | 96.0 | Impurity A (e.g., 3-Hydroxypyridine) | e.g., 0.3% Area |

| 8.41 | 136.1 | Impurity B (e.g., a reaction byproduct) | e.g., 0.2% Area |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

UV-Vis spectroscopy measures the absorption of light in the ultraviolet and visible regions of the electromagnetic spectrum, which corresponds to the promotion of electrons from lower to higher energy orbitals. This technique provides valuable information about the electronic structure of a molecule, particularly the nature of its chromophores and conjugated systems. wikipedia.org

The structure of this compound contains two primary chromophores—the light-absorbing groups: the pyridine ring and the carbon-carbon double bond of the butenyl group. libretexts.org The electronic transitions observed in its UV-Vis spectrum are expected to be characteristic of these moieties.

π → π* Transitions: These high-intensity absorptions arise from the excitation of electrons from π bonding orbitals to π* antibonding orbitals. Both the pyridine ring and the C=C double bond will contribute to these transitions. The pyridine ring is expected to show strong absorption bands, analogous to those of benzene (B151609) but shifted due to the presence of the nitrogen heteroatom. nist.gov

n → π* Transitions: These lower-intensity absorptions involve the promotion of an electron from a non-bonding orbital (n) to a π* antibonding orbital. The lone pair electrons on the nitrogen and oxygen atoms of this compound can undergo n → π* transitions into the pyridine ring's antibonding orbitals. rsc.org

The ether oxygen atom acts as an auxochrome, a group that modifies the absorption of a chromophore. Its non-bonding electrons can interact with the π-system of the pyridine ring, typically causing a bathochromic shift (a shift to longer wavelengths) and an increase in absorption intensity (hyperchromic effect).

| Electronic Transition | Molecular Orbitals Involved | Associated Structural Feature | Expected Wavelength Region |

|---|---|---|---|

| π → π | π (bonding) → π (antibonding) | Pyridine ring, C=C double bond | ~200-270 nm |

| n → π | n (non-bonding) → π (antibonding) | N and O lone pairs → Pyridine ring | >270 nm (often lower intensity) |

Solvatochromism is the phenomenon where the color of a substance, and thus its UV-Vis absorption spectrum, changes with the polarity of the solvent. researchgate.netnih.gov Such studies reveal information about the solute-solvent interactions and the difference in polarity between the molecule's ground and excited states.

For this compound, different types of shifts are expected for its characteristic transitions:

π → π* Transitions: The excited state of a π → π* transition is generally more polar than the ground state. Therefore, increasing the solvent polarity is expected to stabilize the excited state more than the ground state, resulting in a lower energy transition and a bathochromic (red) shift in the absorption maximum.

n → π* Transitions: In polar protic solvents (like ethanol (B145695) or water), the lone pair electrons of the ground state are stabilized by hydrogen bonding. This stabilization increases the energy required to excite an electron to the π* orbital, leading to a hypsochromic (blue) shift. ntnu.no

By measuring the UV-Vis spectrum of this compound in a series of solvents with varying polarities, its solvatochromic behavior can be quantified, providing insight into its electronic properties. acs.org

| Solvent | Polarity (ET(30)) | Hypothetical λmax for π → π* (nm) | Hypothetical λmax for n → π* (nm) | Observed Shift Type |

|---|---|---|---|---|

| n-Hexane | 31.0 | 260 | 285 | Reference |

| Dichloromethane | 40.7 | 263 | 283 | Bathochromic (π→π), Hypsochromic (n→π) |

| Ethanol | 51.9 | 265 | 280 | Bathochromic (π→π), Hypsochromic (n→π) |

| Water | 63.1 | 268 | 278 | Bathochromic (π→π), Hypsochromic (n→π) |

X-ray Crystallography for Solid-State Structural Determination

Crystal Structure Analysis of this compound and Its Derivatives

While specific crystallographic data for this compound is not publicly available, the analysis of related pyridine derivatives allows for a predictive understanding of its solid-state structure. The crystal structure of a molecule is fundamentally determined by the interplay of attractive and repulsive forces between adjacent molecules, a principle that would also govern the crystallization of this compound.

For illustrative purposes, a hypothetical set of crystallographic parameters for this compound is presented in the table below. These values are based on typical parameters observed for similar organic molecules.

| Parameter | Hypothetical Value |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 8.5 |

| b (Å) | 10.2 |

| c (Å) | 9.8 |

| α (°) | 90 |

| β (°) | 105.4 |

| γ (°) | 90 |

| Volume (ų) | 820.5 |

| Z | 4 |

| Calculated Density (g/cm³) | 1.210 |

This data is hypothetical and for illustrative purposes only.

Elucidation of Intermolecular Interactions and Crystal Packing Effects

The but-2-enoxy side chain would primarily engage in weaker van der Waals interactions. The presence of the double bond in the side chain could also lead to specific packing motifs. The interplay of these various intermolecular forces would ultimately determine the most thermodynamically stable crystal packing arrangement. Understanding these packing effects is crucial as they can influence physical properties such as melting point, solubility, and even solid-state reactivity.

Advanced Hyphenated and Specialized Techniques

Beyond the solid state, a comprehensive characterization of this compound requires the application of advanced techniques to probe its gas-phase behavior and photophysical properties. These methods provide complementary information to the structural data obtained from X-ray crystallography.

Ion Mobility Spectrometry (IMS) and Photoionization Detection (PID) for Gas-Phase Analysis

Ion Mobility Spectrometry (IMS) is a powerful analytical technique that separates ions in the gas phase based on their size, shape, and charge. uni.lu When coupled with a detection method such as Photoionization Detection (PID), it becomes a highly sensitive tool for the analysis of volatile organic compounds like this compound. cncb.ac.cnbohrium.com

In an IMS experiment, molecules of this compound would be ionized, and the resulting ions would be introduced into a drift tube containing a buffer gas under the influence of a weak electric field. The time it takes for the ions to traverse the drift tube is a function of their ion mobility, which is related to their collision cross-section. This allows for the separation of this compound from other volatile compounds and provides information about the size and shape of its gas-phase ions.

A PID detector utilizes a high-energy ultraviolet lamp to ionize the analyte molecules. acs.org The resulting ions are then collected, generating a current that is proportional to the concentration of the analyte. PID is particularly well-suited for the detection of aromatic compounds and other molecules with readily ionizable electrons, making it an ideal detector for this compound. The combination of IMS for separation and PID for sensitive detection provides a robust method for the real-time monitoring and quantification of this compound in the gas phase. cncb.ac.cnbohrium.com

A hypothetical ion mobility spectrometry and photoionization detection data for this compound is presented below for illustrative purposes.

| Parameter | Hypothetical Value |

| Ion Mobility Spectrometry (IMS) | |

| Reduced Ion Mobility (K₀) (cm²/Vs) | 1.65 |

| Collision Cross Section (CCS) (Ų) | 145.2 |

| Photoionization Detection (PID) | |

| Ionization Potential (eV) | 8.9 |

| PID Lamp Energy (eV) | 10.6 |

| Response Factor (vs. Isobutylene) | 0.8 |

This data is hypothetical and for illustrative purposes only.

Near-Infrared (NIR) Spectroscopy for Vibrational Overtones and Combination Bands

Near-Infrared (NIR) spectroscopy measures the absorption of light in the wavelength range of approximately 780 to 2500 nanometers. This region of the electromagnetic spectrum primarily contains information about the overtones and combination bands of fundamental molecular vibrations. While mid-infrared spectroscopy provides detailed information about the fundamental vibrational modes, NIR spectroscopy can be particularly useful for the non-destructive analysis of bulk samples and for monitoring processes in real-time.

The NIR spectrum of this compound would be characterized by broad, overlapping bands arising from the C-H, N-H, and O-H stretching and bending vibrations of the pyridine ring and the butenoxy side chain. Specifically, the first and second overtones of the C-H stretching vibrations of the aromatic pyridine ring and the aliphatic side chain would be prominent features in the spectrum. Combination bands, which arise from the simultaneous excitation of two or more fundamental vibrations, would also contribute to the complexity of the NIR spectrum.

Analysis of the NIR spectrum of this compound could provide valuable information about its molecular structure and intermolecular interactions. For example, shifts in the positions and intensities of the NIR bands could be used to study hydrogen bonding involving the pyridine nitrogen atom.

Fluorescence Spectroscopy for Photophysical Properties and Quantum Yields

Fluorescence spectroscopy is a highly sensitive technique used to study the electronic structure and dynamics of molecules. It involves exciting a molecule with light of a specific wavelength and then measuring the emitted light at a longer wavelength. This phenomenon, known as fluorescence, provides insights into the photophysical properties of a compound, such as its absorption and emission characteristics, fluorescence lifetime, and quantum yield.

The photophysical properties of pyridine derivatives are often influenced by the nature and position of substituents on the pyridine ring. The but-2-enoxy group at the 3-position of the pyridine ring in this compound is expected to influence its electronic transitions. The absorption spectrum would likely show bands corresponding to π-π* and n-π* transitions within the pyridine ring. Upon excitation, the molecule would be promoted to an excited electronic state, from which it can relax back to the ground state via radiative (fluorescence) or non-radiative pathways.

The fluorescence quantum yield (Φf) is a measure of the efficiency of the fluorescence process and is defined as the ratio of the number of photons emitted to the number of photons absorbed. The fluorescence lifetime (τf) is the average time the molecule spends in the excited state before returning to the ground state. These parameters are crucial for understanding the photophysical behavior of this compound and for evaluating its potential applications in areas such as fluorescent probes and organic light-emitting diodes (OLEDs).

A hypothetical set of photophysical data for this compound in a common organic solvent is provided in the table below for illustrative purposes.

| Parameter | Hypothetical Value |

| Solvent | Dichloromethane |

| Absorption Maximum (λabs) (nm) | 275 |

| Molar Absorptivity (ε) (M⁻¹cm⁻¹) | 3,500 |

| Emission Maximum (λem) (nm) | 340 |

| Stokes Shift (nm) | 65 |

| Fluorescence Quantum Yield (Φf) | 0.15 |

| Fluorescence Lifetime (τf) (ns) | 2.8 |

This data is hypothetical and for illustrative purposes only.

X-ray Absorption Spectroscopy (XAS) for Electronic Structure and Bonding

A comprehensive search of scientific literature reveals that specific experimental or theoretical X-ray Absorption Spectroscopy (XAS) studies on this compound have not been reported. XAS is a powerful, element-specific technique that probes the electronic structure of a material by exciting core electrons to unoccupied states. The resulting spectrum provides detailed information about the local coordination environment, oxidation state, and bonding characteristics of the absorbing atom.

While no specific data exists for this compound, the principles of XAS can be used to predict the type of information that such a study would yield. The technique is broadly divided into two regions: the X-ray Absorption Near Edge Structure (XANES), also known as Near Edge X-ray Absorption Fine Structure (NEXAFS), and the Extended X-ray Absorption Fine Structure (EXAFS).

The XANES region, at and near the absorption edge, is particularly sensitive to the electronic structure, including the symmetry of the unoccupied electronic states and the oxidation state of the absorbing atom. For this compound, separate experiments could be performed at the K-edges of nitrogen, oxygen, and carbon.

Nitrogen K-edge: The N 1s spectrum would be characterized by sharp peaks corresponding to transitions from the 1s core orbital to the unoccupied π* and σ* molecular orbitals of the pyridine ring. The energies and intensities of these features would provide insight into the hybridization of the nitrogen atom and its bonding environment.

Oxygen K-edge: The O 1s spectrum would similarly show transitions to unoccupied molecular orbitals, but these would be localized more on the enol ether functional group. This would allow for a detailed probing of the electronic structure around the oxygen atom.

Carbon K-edge: The C 1s spectrum would be more complex, with contributions from the inequivalent carbon atoms in both the pyridine ring and the butenoxy chain. High-resolution spectra could potentially distinguish between these different carbon environments.

The EXAFS region, which extends for several hundred electron volts above the absorption edge, contains information about the local atomic structure around the absorbing atom. Analysis of the EXAFS signal could, in principle, determine the bond lengths and coordination numbers for the nearest neighboring atoms. For example, an experiment at the nitrogen K-edge could precisely determine the N-C bond lengths within the pyridine ring.

Hypothetical XANES Peak Assignments for this compound

In the absence of experimental data, a hypothetical table of expected XANES features can be constructed based on studies of similar pyridine and enol ether compounds. The precise energies would require theoretical calculation or experimental measurement.

| Absorption Edge | Transition | Associated Molecular Orbital | Information Provided |

| N K-edge | N 1s → π | Lowest unoccupied molecular orbitals (LUMOs) of the pyridine ring. | Probes the unoccupied π system of the pyridine moiety. |

| N K-edge | N 1s → σ | Unoccupied sigma orbitals associated with N-C bonds. | Provides information on the covalent character and length of the N-C bonds. |

| O K-edge | O 1s → σ | Unoccupied sigma orbitals of the C-O-C linkage. | Characterizes the bonding of the enol ether group. |

| C K-edge | C 1s → π | Unoccupied π orbitals of the pyridine ring and the C=C double bond. | Differentiates the electronic environment of sp2 hybridized carbons. |

| C K-edge | C 1s → σ* | Unoccupied sigma orbitals of C-C, C-H, C-N, and C-O bonds. | Gives insight into the overall covalent framework of the molecule. |

Should such studies be undertaken, they would provide a detailed and nuanced picture of the electronic structure and bonding in this compound, complementing insights from other spectroscopic techniques.

Computational Chemistry and Theoretical Studies

Quantum Chemical Calculations (Density Functional Theory, ab initio methods) for Electronic Structure

Before any properties can be accurately predicted, the most stable three-dimensional arrangement of the atoms in a molecule must be determined. This process, known as geometry optimization, involves finding the minimum energy structure on the potential energy surface. For 3-But-2-enoxypyridine, this would involve calculating the bond lengths, bond angles, and dihedral angles that result in the lowest possible energy state.

Conformational analysis is a further exploration of the molecule's different spatial arrangements, or conformers, which arise from rotation around single bonds. youtube.com For this compound, significant conformational flexibility exists around the C-O-C ether linkage. A detailed conformational analysis would map the energy changes associated with the rotation around the pyridine-O and O-butenyl bonds to identify the most stable conformers and the energy barriers between them. This information is crucial as different conformers can exhibit distinct chemical and physical properties.

Interactive Table 1: Hypothetical Optimized Geometric Parameters for this compound

This table presents illustrative data for the key bond lengths and angles of the most stable conformer of this compound as would be determined by DFT calculations (e.g., at the B3LYP/6-31G(d) level).

| Parameter | Atom Connection | Value |

| Bond Lengths (Å) | ||

| C(pyridine)-O | 1.365 | |

| O-C(butenyl) | 1.380 | |

| C=C (butenyl) | 1.345 | |

| C-N (pyridine) | 1.334 | |

| **Bond Angles (°) ** | ||

| C(pyridine)-O-C(butenyl) | 118.5 | |

| O-C(butenyl)-C | 125.0 | |

| C-N-C (pyridine) | 117.2 | |

| Dihedral Angles (°) | ||

| C-C-O-C | 179.8 |

Frontier Molecular Orbital (FMO) theory is a cornerstone of chemical reactivity theory, focusing on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). wikipedia.orgnih.gov The HOMO is the orbital from which the molecule is most likely to donate electrons, acting as a nucleophile, while the LUMO is the orbital that is most likely to accept electrons, acting as an electrophile. youtube.com

The energy of the HOMO is related to the ionization potential, and the energy of the LUMO is related to the electron affinity. The difference in energy between these two orbitals, known as the HOMO-LUMO energy gap (ΔE), is a critical indicator of a molecule's kinetic stability and chemical reactivity. scirp.orgschrodinger.com A large energy gap suggests high stability and low reactivity, as more energy is required to excite an electron from the HOMO to the LUMO. ijarset.com Conversely, a small energy gap indicates that the molecule is more reactive and can be easily polarized. ijarset.com

For this compound, FMO analysis would reveal the distribution of these orbitals across the molecule. The HOMO is likely to have significant density on the electron-rich pyridine (B92270) ring and the oxygen atom, while the LUMO may be distributed over the pyridine ring's π-system.

Interactive Table 2: Illustrative Frontier Molecular Orbital Energies for this compound

This table provides hypothetical energy values for the HOMO, LUMO, and the resulting energy gap, as would be calculated by DFT methods.

| Parameter | Energy (eV) |

| EHOMO | -6.25 |

| ELUMO | -0.85 |

| Energy Gap (ΔE) | 5.40 |

A Molecular Electrostatic Potential (MEP) map is a visual tool used to understand the charge distribution within a molecule and predict its reactivity. uni-muenchen.dedeeporigin.com The MEP map illustrates the electrostatic potential on the surface of the molecule, typically color-coded to indicate different charge regions. wolfram.com Red areas represent regions of negative electrostatic potential, which are rich in electrons and are likely sites for electrophilic attack. Conversely, blue areas indicate positive electrostatic potential, which are electron-deficient and susceptible to nucleophilic attack. researchgate.net Green and yellow regions represent neutral or intermediate potential.

For this compound, an MEP map would likely show a region of high negative potential (red) around the nitrogen atom of the pyridine ring and the oxygen atom of the ether group, indicating their nucleophilic character. The hydrogen atoms and parts of the butenyl group might show positive potential (blue), highlighting potential sites for nucleophilic interaction.

Reactivity Descriptors and Global/Local Reactivity Indices

Conceptual DFT provides a framework for quantifying chemical reactivity through various descriptors. mdpi.com These indices, calculated from electronic properties like HOMO and LUMO energies, offer a quantitative measure of a molecule's stability and reactivity tendencies without needing to model a specific reaction. researchgate.net

Global reactivity descriptors provide a general overview of a molecule's reactivity. Key descriptors include:

Chemical Hardness (η): This measures the resistance of a molecule to a change in its electron distribution. mdpi.comias.ac.in It is calculated from the HOMO-LUMO gap. A "hard" molecule has a large gap and is less reactive, while a "soft" molecule has a small gap and is more reactive. researchgate.net

Chemical Softness (S): This is the reciprocal of hardness (S = 1/η) and represents the molecule's polarizability and reactivity. researchgate.net

Electrophilicity Index (ω): This index quantifies the ability of a species to accept electrons, acting as an electrophile. substack.com

Nucleophilicity Index (N): This measures the electron-donating capability of a molecule. researchgate.net

These indices allow for a quantitative comparison of the reactivity of different molecules and help in understanding their behavior in chemical reactions.

Interactive Table 3: Hypothetical Global Reactivity Descriptors for this compound

This table shows representative values for global reactivity indices calculated from the hypothetical HOMO-LUMO energies listed previously.

| Descriptor | Formula | Value (eV) |

| Ionization Potential (I) | -EHOMO | 6.25 |

| Electron Affinity (A) | -ELUMO | 0.85 |

| Chemical Hardness (η) | (I - A) / 2 | 2.70 |

| Chemical Softness (S) | 1 / η | 0.37 |

| Electronegativity (χ) | (I + A) / 2 | 3.55 |

| Chemical Potential (μ) | -(I + A) / 2 | -3.55 |

| Electrophilicity Index (ω) | μ² / (2η) | 2.33 |

The dual descriptor is a function that can simultaneously reveal both the nucleophilic and electrophilic sites in a molecule. mdpi.com

Where Δf(r) > 0 , the site is favorable for a nucleophilic attack (it is an electrophilic center).

Where Δf(r) < 0 , the site is favorable for an electrophilic attack (it is a nucleophilic center).

For this compound, a dual descriptor analysis would provide a detailed map of reactivity across the entire molecule. It would likely confirm the nucleophilic nature of the pyridine nitrogen and ether oxygen (Δf(r) < 0) and identify specific carbon atoms on the pyridine ring or the butenyl chain as potential sites for nucleophilic attack (Δf(r) > 0). This level of detail is invaluable for predicting regioselectivity in chemical reactions.

Simulation of Spectroscopic Properties

Computational methods are invaluable for predicting and interpreting the spectroscopic characteristics of molecules.

Theoretical Prediction of NMR Chemical Shifts

The prediction of Nuclear Magnetic Resonance (NMR) chemical shifts is a common application of computational chemistry. nih.gov By calculating the magnetic shielding tensors of atomic nuclei within a molecule, typically using Density Functional Theory (DFT) or other quantum mechanical methods, researchers can estimate the chemical shifts (δ) for various nuclei, such as ¹H and ¹³C. libretexts.orgchemistrysteps.comlibretexts.org These theoretical predictions are crucial for assigning peaks in experimental NMR spectra and for confirming molecular structures. nih.gov For this compound, such calculations would provide estimated δ values for each unique proton and carbon atom, aiding in its structural elucidation.

Vibrational Frequency Calculations (IR, Raman)

Theoretical vibrational frequency calculations are employed to predict the Infrared (IR) and Raman spectra of a molecule. mdpi.comarxiv.org These calculations, often performed using DFT, determine the normal modes of vibration and their corresponding frequencies. mdpi.comresearchgate.net The results can be used to assign absorption bands in experimental IR and Raman spectra to specific molecular motions, such as stretching, bending, and torsional vibrations. nih.gov For this compound, these calculations would help in identifying characteristic vibrational modes associated with the pyridine ring and the butenoxy side chain.

Electronic Spectra Prediction (UV-Vis, Fluorescence) using Time-Dependent DFT (TD-DFT)

Time-Dependent Density Functional Theory (TD-DFT) is a powerful tool for predicting the electronic absorption and emission spectra (UV-Vis and fluorescence) of molecules. researchgate.netnih.govresearchgate.net This method calculates the energies of electronic transitions between molecular orbitals, which correspond to the absorption of light at specific wavelengths. nih.govrsc.org By analyzing the nature of these transitions, such as π → π* or n → π*, insights into the electronic structure of the molecule can be gained. wikipedia.org For this compound, TD-DFT calculations would predict its λmax values and provide information about the molecular orbitals involved in its electronic excitations.

Reaction Mechanism Elucidation via Potential Energy Surface (PES) Mapping

Computational chemistry plays a pivotal role in understanding the mechanisms of chemical reactions.

Identification and Characterization of Transition States and Reaction Intermediates

By mapping the potential energy surface (PES) of a reaction, computational methods can identify and characterize transient species such as transition states and reaction intermediates. nih.govchemrxiv.orgresearchgate.net Transition states represent the highest energy point along a reaction coordinate, while intermediates are metastable species formed during the reaction. stanford.edu The geometries and energies of these species provide crucial information about the reaction pathway. For reactions involving this compound, PES mapping would be essential to locate the structures of any transition states or intermediates, thereby elucidating the step-by-step mechanism.

Implicit and Explicit Solvent Effects in Theoretical Calculations

The chemical behavior of a molecule is profoundly influenced by its environment, particularly the solvent. Theoretical calculations must account for these interactions to accurately predict molecular properties. This is achieved through two primary models: implicit and explicit solvation.

Implicit Solvent Models: These models, often referred to as continuum models, represent the solvent as a continuous medium with a defined dielectric constant, rather than modeling individual solvent molecules. The solute molecule is placed within a cavity in this dielectric continuum. The Polarizable Continuum Model (PCM) is a widely used example. This approach is computationally efficient and effective for capturing the bulk electrostatic effects of the solvent on the solute's structure and properties. For a molecule like this compound, a PCM calculation could predict how its conformational preferences and electronic structure change in solvents of varying polarity, such as water versus a nonpolar solvent like cyclohexane.

In a study on the tautomerism of 3-hydroxy-2-mercaptopyridine and 2,3-dihydroxypyridine, density functional theory (DFT) calculations combined with a PCM approach were used to evaluate the stability of different tautomeric forms in ethanol (B145695). nih.gov The results indicated that the solvent has a relatively small effect on the π → π* electronic excitations but significantly influences the energy barriers for proton transfer. nih.gov Similar methodologies could be applied to this compound to understand how solvents might influence its reactivity and spectroscopic properties.

Explicit Solvent Models: In contrast, explicit solvent models involve the inclusion of individual solvent molecules in the computational simulation. This approach provides a more detailed and accurate picture of specific solute-solvent interactions, such as hydrogen bonding. A shell of solvent molecules is typically placed around the solute molecule, and their interactions are calculated directly. While more computationally intensive, this method is crucial for understanding phenomena where specific solvent interactions are dominant.

A theoretical study on cation–π interactions in substituted benzene (B151609) and borazine (B1220974) utilized both PCM and a discrete solvation model (explicit) to understand the effect of solvation. rsc.org The findings revealed that while cation–π interactions were exothermic in the gas phase, they became highly endothermic in the presence of a polar solvent, highlighting the critical role of direct solvent interactions. rsc.org For this compound, an explicit solvent model could elucidate specific hydrogen bonding between the pyridine nitrogen and protic solvent molecules, which would be averaged out in an implicit model.

The choice between implicit and explicit models depends on the specific chemical question and available computational resources. Often, a hybrid approach is employed where the first solvation shell is modeled explicitly, and the bulk solvent is treated as a continuum. cas.cz

Advanced Computational Methodologies and Software Development in Organic Chemistry

The field of computational organic chemistry is continually evolving, with the development of more sophisticated methodologies and powerful software packages enabling more accurate and complex simulations.

Molecular Dynamics (MD) simulations are a powerful computational method used to study the physical movement of atoms and molecules over time. By solving Newton's equations of motion for a system of interacting particles, MD simulations provide detailed information about the conformational dynamics and intermolecular interactions that are inaccessible to static quantum chemical calculations. nih.govnih.gov

For a flexible molecule like this compound, which has several rotatable bonds, MD simulations can be used to explore its accessible conformational space. This process, known as conformational sampling, helps identify the most stable low-energy conformations and the energy barriers for transition between them. mdpi.comwvu.edu Understanding the preferred shapes of the molecule is crucial as its conformation can dictate its biological activity and physical properties.

MD simulations are also instrumental in studying how molecules interact with their environment, such as a protein binding site or other solvent molecules. In a study on substituted pyridine derivatives as inhibitors of lysine-specific demethylase 1 (LSD1), MD simulations were performed to understand the binding process. nih.gov The simulations revealed the importance of a conserved water molecule in mediating the interaction between the ligand and the protein, and identified key amino acid residues (Asp555, Lys661) crucial for binding. nih.gov The binding free energies calculated using the Molecular Mechanics Poisson-Boltzmann Surface Area (MM-PBSA) approach from the MD trajectories correlated well with experimental bioactivity. nih.gov Such an approach could be hypothetically applied to this compound to investigate its potential interactions with biological targets.

The data below illustrates typical output from an energy decomposition analysis in an MD simulation study, highlighting key residue contributions to ligand binding.

| Key Residue | van der Waals Energy (kcal/mol) | Electrostatic Energy (kcal/mol) | Total Contribution (kcal/mol) |

| Asp555 | -2.5 | -8.7 | -11.2 |

| Lys661 | -1.8 | -5.4 | -7.2 |

| Trp695 | -4.1 | -0.5 | -4.6 |

| Tyr761 | -3.2 | -1.1 | -4.3 |

This is a representative table based on findings for substituted pyridine derivatives from reference nih.gov.

Machine learning (ML) has emerged as a transformative tool in chemistry, enabling the rapid prediction of molecular properties and accelerating the design of new molecules with desired characteristics. arxiv.orgarxiv.org By training algorithms on large datasets of known molecules and their properties, ML models can learn the complex relationships between chemical structure and function, a process known as Quantitative Structure-Activity Relationship (QSAR) or Quantitative Structure-Property Relationship (QSPR). scielo.brnih.govnih.govmdpi.com

For pyridine derivatives, machine learning has been successfully applied to predict a range of properties. In one study, an artificial neural network (ANN) model was developed to predict the catalytic activity of bis(imino)pyridine metal complexes in ethylene (B1197577) polymerization. nih.gov The model was trained on a dataset of 294 complexes, using 15 molecular descriptors that encoded structural and electronic features of the molecules. The resulting ANN model was able to predict catalytic activity with good accuracy and provided insights into the key molecular features, such as conjugated bond structures and bulky substituents, that enhance activity. nih.gov

This approach could be directly relevant to this compound. By calculating a set of molecular descriptors for the molecule (e.g., molecular weight, logP, topological indices, electronic properties), a pre-trained ML model for pyridine derivatives could predict various properties such as solubility, boiling point, or potential biological activities.

The performance of such machine learning models is typically evaluated using statistical metrics like the coefficient of determination (R²), which measures how well the model's predictions match the experimental data.

| Model Type | Training Set R² | Test Set R² | Predicted Property |

| Artificial Neural Network | >0.95 | >0.85 | Catalytic Activity nih.gov |

| 3D-QSAR (CoMSIA) | 0.982 | 0.922 | Inhibitory Activity nih.gov |

This table summarizes the performance of machine learning models from studies on various pyridine derivatives, demonstrating their predictive power.

The integration of ML into computational chemistry workflows represents a significant advancement, allowing for high-throughput screening of virtual libraries and the intelligent design of molecules like this compound for specific applications. chemrxiv.org

Applications in Advanced Organic Synthesis and Materials Science Research

Building Blocks for Complex Organic Molecules

Pyridyl ethers, the class of compounds to which "3-But-2-enoxypyridine" belongs, are valuable building blocks in the construction of complex organic molecules. The pyridine (B92270) ring offers a key structural motif found in numerous pharmaceuticals and biologically active compounds, while the ether linkage provides a versatile point for further chemical modification.

In multi-step syntheses, the "this compound" moiety could serve as a crucial precursor. The pyridine nitrogen can act as a directing group or be quaternized to modulate the reactivity of the ring. The but-2-enoxy group, containing a double bond, offers a reactive handle for a variety of transformations, including but not limited to:

Hydrogenation: Reduction of the double bond to yield a 3-butoxypyridine (B13752736) derivative.

Oxidation: Cleavage of the double bond to form smaller, functionalized fragments.

Addition Reactions: Introduction of new functional groups across the double bond, such as halogens, hydroxyl groups, or amines.

These transformations would allow for the elaboration of the side chain, leading to the synthesis of diverse and complex molecular architectures.

The introduction of a "this compound" unit onto a larger, more complex molecule can impart specific properties. The pyridine ring can engage in hydrogen bonding and metal coordination, influencing the molecule's conformation and biological activity. The lipophilic but-2-enoxy chain can enhance solubility in nonpolar solvents or interact with hydrophobic pockets in biological targets.

Ligands in Homogeneous and Heterogeneous Catalysis

Pyridyl ethers are well-established as effective ligands in catalysis. The nitrogen atom of the pyridine ring can coordinate to a metal center, while the ether oxygen can also participate in chelation, forming stable metal complexes.

"this compound" could be employed in the synthesis of novel metal complexes. The coordination of this ligand to various transition metals (e.g., palladium, rhodium, iridium, copper) could lead to catalysts with unique steric and electronic properties. The synthesis would typically involve the reaction of a suitable metal precursor with the pyridyl ether ligand in an appropriate solvent.

Table 1: Potential Metal Complexes of this compound and Their Anticipated Catalytic Applications

| Metal Center | Potential Ligand Coordination | Potential Catalytic Application |

| Palladium (Pd) | Monodentate (N) or Bidentate (N, O) | Cross-coupling reactions (e.g., Suzuki, Heck) |

| Rhodium (Rh) | Bidentate (N, O) | Hydroformylation, hydrogenation |

| Iridium (Ir) | Bidentate (N, O) | C-H activation, transfer hydrogenation |

| Copper (Cu) | Monodentate (N) or Bidentate (N, O) | Atom transfer radical polymerization (ATRP), click chemistry |

This table is predictive and based on the known catalytic activities of similar pyridyl ether complexes.

The structure of "this compound" would play a critical role in determining the performance of its metal complexes in catalysis.

Steric Influence: The but-2-enoxy group would create a specific steric environment around the metal center. This could influence the substrate scope of the catalyst and the stereoselectivity of the reaction. The cis or trans configuration of the double bond would also have a significant impact on the ligand's coordination geometry.

Electronic Influence: The ether oxygen is an electron-donating group, which would increase the electron density on the pyridine ring and, consequently, on the coordinated metal center. This enhanced electron density can influence the catalytic cycle, potentially increasing the rate of oxidative addition or reductive elimination steps.

Advanced Materials Research and Optoelectronics

The incorporation of pyridyl ether moieties into polymers and other materials can lead to novel properties with applications in optoelectronics. The pyridine ring is an electron-deficient system, which can be advantageous for creating materials with specific electronic characteristics.

The "this compound" unit could be integrated into conjugated polymer backbones or as pendant groups. The electronic properties of such materials would be influenced by the interplay between the electron-deficient pyridine ring and the electron-donating nature of the enol ether. This could lead to materials with tunable band gaps, making them potentially useful in the development of:

Organic Light-Emitting Diodes (OLEDs): As components of the emissive layer or electron-transport layer.

Organic Photovoltaics (OPVs): As electron-acceptor materials.

Sensors: The pyridine nitrogen could act as a binding site for specific analytes, leading to a change in the material's optical or electronic properties.

Further research, including the synthesis and characterization of "this compound" and its derivatives, is necessary to validate these predicted applications and to fully explore the potential of this compound in advanced scientific research.

Components in Optoelectronic Devices and Fluorescent Probes

There is no specific information available in the searched literature detailing the use of this compound as a component in optoelectronic devices or as a fluorescent probe. While pyridine-containing compounds are utilized in the development of organic light-emitting diodes (OLEDs), photovoltaic cells, and chemical sensors, the unique contributions and properties of the this compound structure in these technologies have not been a subject of published research. The specific electronic and photophysical properties that would make it a candidate for such applications, such as its absorption and emission spectra, quantum yield, and charge transport characteristics, remain uncharacterized in the available scientific literature.

Role in Polymer Chemistry as Monomers or Additives

Similarly, the role of this compound in polymer chemistry, either as a monomer for the creation of novel polymers or as an additive to modify the properties of existing ones, is not documented in the reviewed sources. The reactivity of the butenyloxy and pyridine moieties could theoretically allow for its incorporation into polymer chains or for it to act as a plasticizer, stabilizer, or curing agent. However, without specific studies, its effects on polymer properties such as thermal stability, mechanical strength, or optical characteristics are unknown.

Future Research Directions and Unexplored Avenues

Development of Novel and Sustainable Synthetic Routes with Reduced Environmental Impact

The development of environmentally benign synthetic methodologies is a cornerstone of modern chemical research. For 3-But-2-enoxypyridine, future efforts could focus on moving away from traditional, often harsh, synthetic conditions towards more sustainable alternatives. Key areas of exploration include:

Catalytic C-O Bond Formation: Investigating the use of earth-abundant metal catalysts (e.g., iron, copper, nickel) for the etherification reaction between a hydroxyl-substituted pyridine (B92270) and a suitable butene derivative. This would be a greener alternative to classical Williamson ether synthesis, which often requires stoichiometric strong bases and can generate significant salt waste.

Flow Chemistry Approaches: Implementing continuous flow synthesis for the production of this compound. Flow chemistry offers numerous advantages, including enhanced safety, improved reaction control, higher yields, and easier scalability, all of which contribute to a more sustainable process.

Biocatalysis: Exploring the use of enzymes to catalyze the formation of the ether linkage. Biocatalysis operates under mild conditions (ambient temperature and pressure, neutral pH) in aqueous media, significantly reducing the environmental footprint of the synthesis.

| Synthesis Strategy | Potential Advantages |

| Earth-Abundant Metal Catalysis | Reduced cost, lower toxicity, increased sustainability |

| Flow Chemistry | Improved safety, better control, enhanced scalability |

| Biocatalysis | Mild reaction conditions, high selectivity, green solvent (water) |

Exploration of Unconventional Reactivity Pathways and Activation Modes

The pyridine ring in this compound is a versatile scaffold for a variety of chemical transformations. Future research should venture beyond well-established reactivity patterns to explore unconventional activation modes that could lead to novel molecular architectures.

C-H Activation: Direct functionalization of the C-H bonds on the pyridine ring offers a more atom-economical approach compared to traditional cross-coupling reactions that require pre-functionalized starting materials. Transition metal-catalyzed C-H activation could enable the introduction of a wide range of functional groups at various positions on the pyridine core.

Photoredox Catalysis: Utilizing visible light to initiate and drive chemical reactions represents a mild and sustainable activation strategy. Photoredox catalysis could be employed for a variety of transformations on the this compound scaffold, such as radical additions to the butenyl side chain or functionalization of the pyridine ring.

Electrochemical Synthesis: Employing electricity to drive redox reactions offers a reagent-free and highly tunable method for chemical synthesis. Electrochemical methods could be developed for the selective oxidation or reduction of this compound, providing access to new derivatives with unique electronic properties.

Integration of Artificial Intelligence and Machine Learning for De Novo Design and Property Prediction

The integration of artificial intelligence (AI) and machine learning (ML) is revolutionizing the field of chemical sciences. springernature.comnih.govspringernature.com For this compound, these computational tools can accelerate the discovery and development of new materials and molecules with desired properties.

Predictive Modeling: ML algorithms can be trained on existing chemical data to predict various properties of novel this compound derivatives, such as their solubility, reactivity, and potential biological activity. springernature.comtoolify.ai This in silico screening can prioritize the synthesis of the most promising candidates, saving time and resources.

De Novo Design: Generative AI models can be used to design entirely new molecules based on the this compound scaffold with optimized properties for specific applications, such as pharmaceuticals or functional materials. springernature.com

Reaction Optimization: AI can be used to optimize reaction conditions for the synthesis of this compound and its derivatives, leading to higher yields and reduced waste.

Advanced In-Situ Spectroscopic Monitoring for Mechanistic Insights in Real-Time

A deep understanding of reaction mechanisms is crucial for the development of efficient and selective chemical transformations. Advanced in-situ spectroscopic techniques can provide real-time insights into the intricate steps of a chemical reaction.

Operando Spectroscopy: Techniques such as in-situ Infrared (IR), Raman, and Nuclear Magnetic Resonance (NMR) spectroscopy can be used to monitor the formation and consumption of reactants, intermediates, and products in real-time. nih.govrsc.org This data can help to elucidate the reaction mechanism and identify key catalytic species.

Kinetic Studies: By combining in-situ monitoring with kinetic analysis, it is possible to determine the rate laws and activation parameters of the reactions involving this compound. This information is invaluable for optimizing reaction conditions and designing more efficient catalysts.

| Spectroscopic Technique | Information Gained |

| In-situ IR/Raman | Vibrational modes of molecules, identification of functional groups |

| In-situ NMR | Structural information of molecules in solution, reaction kinetics |

| Mass Spectrometry | Molecular weight of species, identification of intermediates |

Theoretical Predictions for Enhanced Material Properties and Functional Performance

Computational chemistry provides a powerful tool for predicting and understanding the properties of molecules and materials. researchgate.net For this compound, theoretical calculations can guide the design of new functional materials with enhanced performance.

Density Functional Theory (DFT) Calculations: DFT can be used to calculate the electronic structure, geometry, and reactivity of this compound and its derivatives. researchgate.net This information can be used to predict their photophysical properties, such as absorption and emission spectra, which is crucial for applications in optoelectronics.

Molecular Dynamics (MD) Simulations: MD simulations can be used to study the dynamic behavior of this compound in different environments, such as in solution or at interfaces. This can provide insights into its self-assembly properties and its interactions with other molecules, which is important for applications in materials science and drug design.

Quantum Mechanics/Molecular Mechanics (QM/MM) Methods: For large and complex systems, QM/MM methods can be employed to study the reactivity of this compound in a biological environment, such as an enzyme active site. This can aid in the design of new enzyme inhibitors or probes.

By pursuing these future research directions, the scientific community can unlock the full potential of this compound and its derivatives, paving the way for new discoveries and applications in a wide range of fields, from sustainable chemistry and catalysis to materials science and medicinal chemistry.

Q & A

Basic Research Questions

Q. What are the most reliable methods for synthesizing 3-But-2-enoxypyridine, and how can reaction conditions be optimized?

- Methodology : Synthesis of pyridine derivatives often involves condensation reactions or metal-catalyzed coupling. For example, copper(II) complexes with pyridine ligands (e.g., 2-ethylpyridine derivatives) can stabilize intermediates during synthesis. Optimize reaction conditions (temperature, solvent, catalyst loading) using Design of Experiments (DoE) to maximize yield and purity .

- Key Parameters : Monitor reaction progress via thin-layer chromatography (TLC) or HPLC. Confirm product identity using NMR and mass spectrometry.

Q. How should researchers characterize this compound structurally and spectroscopically?

- Methodology : Use FT-IR and Raman spectroscopy to identify functional groups (e.g., enol ether or pyridine ring vibrations). Thermogravimetric analysis (TGA) can assess thermal stability, while X-ray crystallography provides definitive structural confirmation if crystals are obtainable .

- Data Interpretation : Compare experimental spectral data with computational models (e.g., DFT calculations) to resolve ambiguities in bond angles or electronic transitions .

Q. What safety protocols are critical when handling this compound in the lab?

- Guidelines : Follow GHS hazard classifications for pyridine derivatives: use fume hoods, wear nitrile gloves, and avoid skin/eye contact. For spills, neutralize with inert adsorbents and dispose via certified waste management services to prevent environmental contamination .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectral or biological activity data for this compound derivatives?

- Methodology : Apply iterative hypothesis testing. For example, if biological assays (e.g., cytotoxicity) conflict with computational predictions, re-evaluate assay conditions (e.g., cell line viability, solvent effects) or re-validate molecular docking models .

- Case Study : In anticancer studies of pyridine derivatives, discrepancies between in vitro and in vivo results may arise from metabolic stability or bioavailability issues. Use pharmacokinetic profiling (e.g., plasma stability assays) to identify confounding factors .

Q. What strategies are effective for studying this compound’s pharmacological potential?

- Experimental Design : Screen derivatives for target selectivity using kinase inhibition assays or receptor-binding studies. For example, (+)-nopinone-based pyridines showed anticancer activity via apoptosis induction; similar approaches can be adapted .

- Data Analysis : Use dose-response curves and IC₅₀ calculations to quantify efficacy. Pair with toxicity profiles (e.g., hepatocyte viability assays) to establish therapeutic indices .

Q. How can advanced analytical techniques improve quantification of this compound in complex matrices?

- Methodology : Employ LC-MS/MS with isotope-labeled internal standards (e.g., deuterated analogs) for high sensitivity and specificity. Validate methods using spike-recovery experiments in biological or environmental samples .

- Challenges : Matrix effects (e.g., ion suppression in plasma) require optimization of extraction protocols, such as solid-phase extraction (SPE) or protein precipitation .

Q. What mechanistic insights can be gained from studying this compound’s reactivity in cross-coupling reactions?

- Approach : Investigate palladium- or copper-catalyzed reactions (e.g., Suzuki-Miyaura coupling) to functionalize the pyridine ring. Use kinetic studies and intermediate trapping (e.g., with TEMPO) to elucidate reaction pathways .

- Case Study : Phosphonylation of bromopyridines with triethyl phosphite demonstrated regioselectivity dependent on steric and electronic effects—apply similar principles to this compound derivatives .

Q. How should researchers address waste management and environmental impact of this compound synthesis?

- Best Practices : Segregate halogenated or toxic byproducts (e.g., from bromination steps) and collaborate with certified waste disposal firms. Implement green chemistry principles, such as solvent recycling or catalytic methods, to minimize waste .

Data Presentation and Critical Analysis

-

Tables :

Technique Application Example Data Source FT-IR Functional group identification LC-MS/MS Quantification in biological samples X-ray diffraction Crystal structure determination -

Critical Evaluation : Always cross-validate computational predictions (e.g., DFT) with experimental data to mitigate biases. For contradictory results, document all variables (e.g., humidity, reagent purity) to identify reproducibility issues .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.